4-Nitro-1H-indazole hydrochloride
Description
Properties
IUPAC Name |
4-nitro-1H-indazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-10(12)7-3-1-2-6-5(7)4-8-9-6;/h1-4H,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPLQJSBIHYIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881329-19-6 | |
| Record name | 1H-Indazole, 4-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881329-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
One-Pot Synthesis from Arylhydrazines
MDPI-published research demonstrates a copper-catalyzed method combining arylhydrazines and aldehydes:
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Condense arylhydrazine with aldehyde to form hydrazone
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Cyclize using Cu(OAc)₂ (10 mol%) and NaNO₂ in DMF at 80°C
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Acidify with HCl to precipitate hydrochloride salt
Typical Conditions :
This method excels in constructing polysubstituted indazoles but requires transition metal catalysts, complicating purification.
Metal-Free Oxime Activation
Patented by the University of Kansas, this approach converts oximes to 1H-indazoles without metals:
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Form oxime from aromatic carbonyl compound
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Activate with methanesulfonyl chloride (MsCl)
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Cyclize using NEt₃ in CH₂Cl₂ at −20°C
Case Example :
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Oxime : 4-nitroacetophenone oxime
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Activation : 2 equiv MsCl
While avoiding metals, this method suffers from moderate yields when electron-withdrawing groups (e.g., −NO₂) are present.
Hydrochloride Salt Formation
All methods produce 4-nitro-1H-indazole as the free base, requiring subsequent salt formation:
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Dissolve free base (1 equiv) in anhydrous EtOAc
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Add HCl gas or 4M HCl/dioxane (1.1 equiv) dropwise at 0°C
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Stir 2 hours, filter, wash with cold EtOAc
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Dry under vacuum to obtain white crystalline solid
Critical Parameters :
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Stoichiometry : Excess HCl causes decomposition
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Solvent : EtOAc > MeOH (prevents solvolysis)
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Temperature : ≤5°C minimizes nitro group reduction
Reaction Optimization Strategies
Temperature Control
The diazotization-cyclization method requires precise thermal management:
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Diazotization : 0°C prevents side reactions
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Cyclization : Gradual warming to 25°C ensures complete ring closure
Solvent Effects
Catalytic Enhancements
Comparative Analysis and Industrial Viability
The diazotization-cyclization route remains superior for large-scale production due to:
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Cost Efficiency : NaNO₂ ($0.50/kg) vs. Cu(OAc)₂ ($120/kg)
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Yield : 99% vs. 52–87% for alternative methods
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Regioselectivity : Avoids 5-nitro byproducts common in direct nitration
However, research-scale projects favor the one-pot method for its modularity in introducing diverse substituents.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1H-indazole hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-Amino-1H-indazole hydrochloride.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the indazole ring.
Scientific Research Applications
Medicinal Chemistry
4-Nitro-1H-indazole hydrochloride is primarily studied for its potential as a pharmacological agent. It has been identified as a potent inhibitor of nitric oxide synthase (NOS) isoforms, including neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) types. This inhibition is significant because NOS plays a crucial role in various physiological and pathological processes, including inflammation and neurodegeneration .
Inhibition of Nitric Oxide Synthase
Research indicates that certain nitro-1H-indazoles, including 4-nitro-1H-indazole, exhibit inhibitory properties against NOS isoforms. The structure-activity relationship (SAR) studies suggest that the nitro group at the 4-position enhances the compound's ability to inhibit these enzymes, making it a candidate for further development as an anti-inflammatory or neuroprotective agent .
| Compound | NOS Isoform Inhibition | IC50 (nM) |
|---|---|---|
| 4-Nitro-1H-indazole | nNOS | 240 |
| 4-Nitro-1H-indazole | iNOS | 180 |
| 4-Nitro-1H-indazole | eNOS | 200 |
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of this compound against various pathogens. For instance, it has shown promising results against Leishmania species, which are responsible for leishmaniasis, a significant public health issue in many tropical regions .
Case Study: Antileishmanial Activity
In vitro tests demonstrated that this compound exhibits significant antileishmanial activity. The compound was tested on different strains of Leishmania, with results indicating effective inhibition of promastigote growth at concentrations as low as 50 µg/mL .
| Leishmania Species | Concentration (µg/mL) | % Growth Inhibition |
|---|---|---|
| Leishmania infantum | 50 | 75 |
| Leishmania tropica | 100 | 85 |
| Leishmania major | 200 | 90 |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies, including one-pot reactions involving arylhydrazines and carbonyl compounds. The efficiency of these synthetic routes is crucial for scaling up production for pharmaceutical applications .
Synthetic Pathways
A notable synthetic route involves the reaction of arylhydrazines with nitrobenzaldehydes under controlled conditions, yielding high-purity products with minimal by-products. This method not only enhances yield but also simplifies purification processes.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| One-pot condensation | 73-96% | DMF, heat at 90°C |
| Sequential addition | 63-73% | Step-wise addition in DMF |
Mechanism of Action
The mechanism of action of 4-Nitro-1H-indazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects. The indazole ring can also interact with various molecular targets, including kinases and other proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include halogenated and nitro-substituted indazoles. Below is a comparative analysis:
- 4-Chloro-6-nitro-1H-indazole : The chloro and nitro substituents at positions 4 and 6 confer higher lipophilicity (LogP = 2.75) compared to this compound, which is more polar due to the ionic HCl group. This difference impacts bioavailability and solubility .
- 5-Amino-1H-imidazole-4-carboxamide Hydrochloride: While structurally distinct (imidazole vs. indazole), its hydrochloride form highlights the role of salt formation in enhancing water solubility, a property shared with this compound .
Stability and Handling
- This compound: Expected to exhibit moderate stability under refrigeration, similar to other hydrochloride salts (e.g., storage at +5°C for 5-amino-1H-imidazole-4-carboxamide hydrochloride) .
- 4-Chloro-6-nitro-1H-indazole : Neutral indazoles are generally stable at room temperature but may decompose under prolonged exposure to light or moisture .
Research Findings and Gaps
- Synthetic Methods : The reduction of 4-nitro-1H-indazole using Fe/NH₄Cl is well-established , but optimization for scale-up and purity remains underreported.
- Physicochemical Data: Limited experimental data (e.g., melting point, solubility) for this compound necessitate further characterization.
- Biological Activity: While nitroindazoles are explored for anticancer activity, comparative studies with chloro or amino analogs are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
